1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O4S/c1-17-11(19)5-4-9(16-17)12(20)15-13-14-8-3-2-7(18(21)22)6-10(8)23-13/h2-6H,1H3,(H,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBIBVUHOLPKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a crucial role in inflammation and pain.
Mode of Action
The compound acts as an inhibitor of the COX enzymes. It suppresses the activity of these enzymes, thereby reducing the production of prostaglandins. This results in a decrease in inflammation and pain.
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins. Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting their production, the compound can alleviate these symptoms.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Recent studies have shown that derivatives of benzothiazole, including compounds similar to 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, exhibit promising antimicrobial activity. For instance, a study highlighted the synthesis of various benzothiazole derivatives that demonstrated significant inhibition against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents . The structure of these compounds facilitates interaction with bacterial enzymes, enhancing their efficacy.
Inhibition of VEGFR-2
Another notable application is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Benzothiazole hybrids have been identified as potential inhibitors of VEGFR-2, showcasing their utility in cancer therapy . The compound's structural features allow it to effectively bind to the receptor, inhibiting its activity and potentially leading to reduced tumor proliferation.
Synthetic Methodologies
The synthesis of 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several chemical reactions that can be optimized for yield and purity. Key synthetic pathways include:
- Knoevenagel Condensation : This method has been employed to create various derivatives by reacting aldehydes with active methylene compounds in the presence of a base.
- One-Pot Multicomponent Reactions : These reactions simplify the synthesis process by allowing multiple reactants to be combined in a single step, increasing efficiency and reducing waste .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Studies have indicated that modifications to the thiazole and pyridazine moieties significantly affect potency and selectivity against target enzymes or receptors . For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzothiazole ring | Increased antimicrobial potency |
| Alteration of carboxamide group | Enhanced VEGFR-2 inhibition |
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in various biological contexts:
- Antitubercular Activity : A specific derivative exhibited Minimum Inhibitory Concentrations (MIC) comparable to established anti-TB drugs, demonstrating its potential as a lead compound for further development .
- Cancer Therapy : In vitro studies showed that certain benzothiazole hybrids reduced cell viability in cancer cell lines by inhibiting VEGFR signaling pathways, suggesting their role as therapeutic agents in oncology .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the pyridazinone ring: Methyl (target compound) vs. benzyl (e.g., CAS 899741-19-6) or substituted benzyl groups (e.g., 3-fluoro-4-methoxybenzyl in compound 20 ).
- Carboxamide-linked aromatic groups: 6-Nitrobenzo[d]thiazole (target) vs. ethoxybenzothiazole (CAS 941930-77-4) or non-heterocyclic aryl groups (e.g., 4-fluorophenyl in compound 9 ).
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula.
The target compound’s lower molecular weight (368.33 vs. 439.9–554.37 in analogs) suggests improved solubility, while the nitro group may reduce logP compared to ethoxy or benzyl-substituted analogs .
Q & A
Q. What are the established synthetic routes for 1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how is its structure verified?
The synthesis typically involves coupling reactions between pyridazine and benzothiazole precursors. For example, a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) facilitates nucleophilic substitution at the carboxamide group . Key characterization techniques include:
- 1H/13C NMR spectroscopy : Assign peaks to confirm regioselectivity and substituent positions (e.g., pyridazine C=O at ~165 ppm, nitrobenzothiazole protons at 8.2–8.5 ppm) .
- IR spectroscopy : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ via ESI-MS) .
Q. What analytical methods are critical for assessing purity and stability during synthesis?
- HPLC with UV detection : Monitor reaction progress and purity using a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition onset >200°C indicates robustness) .
- X-ray crystallography : Resolve ambiguous spectral data by determining crystal structure .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in coupling reactions .
- Machine learning (ML) : Train models on existing reaction datasets (e.g., temperature, solvent, catalyst) to predict optimal conditions .
- Molecular dynamics simulations : Assess solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics .
Q. How to resolve contradictions in bioactivity data across studies?
- Dose-response reevaluation : Test the compound at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects .
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assay) to confirm target specificity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and isolate confounding variables (e.g., solvent DMSO vs. PBS) .
Q. What experimental design strategies improve reaction scalability and reproducibility?
- Factorial design : Screen variables (temperature, stoichiometry, solvent) using a 2³ factorial matrix to identify critical parameters .
- DoE (Design of Experiments) : Optimize reflux time (e.g., 1–3 hours) and catalyst loading (e.g., 5–10 mol%) via response surface methodology .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
Q. How to design molecular docking studies to elucidate mechanism of action?
- Protein preparation : Retrieve target structures (e.g., GSK-3β from PDB: 1Q3W) and perform energy minimization .
- Ligand flexibility : Apply Lamarckian genetic algorithms (AutoDock Vina) to account for conformational changes in the benzothiazole moiety .
- Binding affinity validation : Cross-validate docking scores with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What protocols mitigate instability during storage or handling?
- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Light-sensitive handling : Use amber vials and conduct reactions under inert atmosphere to avoid nitro group degradation .
- Waste management : Segregate halogenated byproducts (e.g., trichloroethyl intermediates) for certified disposal .
Q. Methodological Notes
- Cross-disciplinary integration : Combine synthetic chemistry with computational modeling to accelerate discovery .
- Data transparency : Publish raw spectral data (NMR, MS) in supplementary materials for reproducibility .
- Safety compliance : Adhere to ISO 9001 protocols for hazardous waste and PPE (gloves, goggles, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
